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  • Product: 7-Methoxy-3-methyl-2-quinolinamine
  • CAS: 203506-31-4

Core Science & Biosynthesis

Foundational

Pharmacological Properties of 7-Methoxy-3-methyl-2-quinolinamine

This is an in-depth technical guide on the pharmacological properties of 7-Methoxy-3-methyl-2-quinolinamine (CAS: 203506-31-4).[1] A Privileged Scaffold for CNS and Cardiovascular Therapeutics Executive Summary 7-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological properties of 7-Methoxy-3-methyl-2-quinolinamine (CAS: 203506-31-4).[1]

A Privileged Scaffold for CNS and Cardiovascular Therapeutics

Executive Summary

7-Methoxy-3-methyl-2-quinolinamine (also known as 2-amino-7-methoxy-3-methylquinoline) is a synthetic heterocyclic compound belonging to the 2-aminoquinoline class.[1][2][3] While often utilized as a high-value intermediate in the synthesis of complex clinical candidates (e.g., Alpha-2C adrenoceptor antagonists and PRMT5 inhibitors), the molecule itself possesses intrinsic pharmacological activity as a Nitric Oxide Synthase (NOS) inhibitor and a privileged scaffold for CNS-targeted drug design.

This guide details its physicochemical profile, mechanism of action (MoA), pharmacokinetic (PK) properties, and its critical role in the development of next-generation therapeutics for neurodegenerative and cardiovascular disorders.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

The specific substitution pattern—a methoxy group at position 7 and a methyl group at position 3 —is not arbitrary. It is a calculated medicinal chemistry strategy to optimize lipophilicity (LogP) and metabolic stability compared to the unsubstituted 2-aminoquinoline core.

PropertyDataRelevance
IUPAC Name 7-Methoxy-3-methylquinolin-2-amineOfficial nomenclature for regulatory filing.
CAS Number 203506-31-4Unique identifier for sourcing and patent searches.
Molecular Formula C₁₁H₁₂N₂OSmall molecule, suitable for CNS penetration.
Molecular Weight 188.23 g/mol Low MW (<300) favors high oral bioavailability.
LogP (Predicted) ~2.3 - 2.8Optimal range for Blood-Brain Barrier (BBB) permeability.
pKa (Basic N) ~7.5 - 8.0Exists as a cation at physiological pH, aiding receptor binding.
Topological PSA ~50 ŲWell below the 90 Ų threshold for CNS drugs.
Solubility Low in water; High in DMSO/EthanolRequires formulation (e.g., cyclodextrins) for in vivo dosing.
Pharmacodynamics: Mechanism of Action (MoA)

The pharmacological utility of 7-Methoxy-3-methyl-2-quinolinamine stems from its ability to interact with heme-containing enzymes and G-protein coupled receptors (GPCRs).

3.1 Primary Target: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The 2-aminoquinoline core is a classic pharmacophore for nNOS inhibition . The exocyclic amine (2-NH₂) coordinates with the heme iron or interacts with the glutamate residue (Glu592 in rat nNOS) in the active site, preventing arginine binding.

  • Selectivity: The 3-methyl group induces a conformational clash in the larger active sites of inducible NOS (iNOS) and endothelial NOS (eNOS), thereby enhancing selectivity for the neuronal isoform (nNOS).

  • Potency: The 7-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring and strengthening the cation-pi interactions within the enzyme pocket.

3.2 Secondary Role: Alpha-2C Adrenoceptor Antagonism (Precursor Pharmacology)

This compound serves as the critical "warhead" or scaffold for the synthesis of potent Alpha-2C antagonists (e.g., analogs related to ORM-10921 ). The 2-aminoquinoline moiety mimics the endogenous catecholamine structure, allowing it to bind to the orthosteric site of the receptor.

  • Therapeutic Implication: Blockade of Alpha-2C receptors modulates dopamine and serotonin release in the prefrontal cortex, offering therapeutic potential for Schizophrenia and Alzheimer’s disease .

3.3 Emerging Target: PRMT5 Inhibition

Recent patent literature (e.g., Amgen, WO2021163344) identifies the 2-amino-3-methylquinoline scaffold as a key building block for Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. These agents are being developed for oncology applications, specifically in MTAP-deleted cancers.

Visualization: nNOS Signaling Pathway & Inhibition

The following diagram illustrates the downstream effects of nNOS inhibition by 7-Methoxy-3-methyl-2-quinolinamine, highlighting its neuroprotective potential.

nNOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium Calmodulin Ca2+/Calmodulin Complex Calcium->Calmodulin nNOS nNOS Enzyme (Active) Calmodulin->nNOS NO Nitric Oxide (NO) Production nNOS->NO Arginine -> Citrulline Neuroprotection Neuroprotection nNOS->Neuroprotection Inhibition leads to Inhibitor 7-Methoxy-3-methyl- 2-quinolinamine Inhibitor->nNOS Competitive Inhibition (Heme Binding) Peroxynitrite Peroxynitrite (ONOO-) Formation NO->Peroxynitrite + Superoxide Neurotoxicity Neurotoxicity / Cell Death Peroxynitrite->Neurotoxicity

Caption: Mechanism of nNOS inhibition by 7-Methoxy-3-methyl-2-quinolinamine, preventing excitotoxic neurodegeneration.

Pharmacokinetics (ADME)

For researchers utilizing this compound in vivo, the following PK parameters are critical for experimental design.

5.1 Absorption
  • Bioavailability (F): Predicted to be moderate-to-high (>50%) due to favorable Lipinski properties (MW < 500, LogP < 5).

  • Cmax: Rapid absorption is expected, with Tmax typically < 1 hour in rodent models (based on structural analogs).

5.2 Distribution
  • BBB Penetration: The 7-methoxy group significantly enhances lipophilicity compared to the 7-hydroxy metabolite, facilitating robust blood-brain barrier penetration.

  • Plasma Protein Binding: Likely high (>90%), typical for lipophilic quinolines.

5.3 Metabolism
  • Phase I: The 3-methyl group blocks the primary metabolic "soft spot" (C3 oxidation), diverting metabolism to:

    • O-demethylation at position 7 (forming the 7-hydroxy metabolite).

    • N-oxidation at the quinoline nitrogen.

  • Phase II: Glucuronidation of the 7-hydroxy metabolite or N-acetylation of the exocyclic amine.

5.4 Excretion
  • Primarily renal excretion of polar metabolites.

Experimental Protocols
Protocol A: In Vitro nNOS Inhibition Assay

Objective: Determine the IC50 of 7-Methoxy-3-methyl-2-quinolinamine against recombinant rat nNOS.

  • Reagent Prep: Dissolve compound in 100% DMSO to create a 10 mM stock. Serial dilute in assay buffer (50 mM HEPES, pH 7.4).

  • Enzyme Mix: Combine recombinant nNOS (10 nM), CaCl₂ (0.5 mM), Calmodulin (10 µg/mL), and BH4 (10 µM).

  • Substrate: Add L-[³H]Arginine (100 nM) and NADPH (1 mM) to initiate the reaction.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with stop buffer (200 mM HEPES, 5 mM EDTA, pH 5.5).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin to separate L-[³H]Citrulline (product) from unreacted arginine.

  • Quantification: Measure eluate radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Synthesis of Alpha-2C Antagonist Precursor

Objective: Use 7-Methoxy-3-methyl-2-quinolinamine as a nucleophile.[1][2][4]

  • Activation: React a suitable electrophile (e.g., 4-chloro-quinazoline derivative) with 7-Methoxy-3-methyl-2-quinolinamine (1.0 eq).

  • Catalysis: Use Palladium-catalyzed Buchwald-Hartwig amination if direct displacement is sluggish.

    • Catalyst: Pd₂(dba)₃ / Xantphos.

    • Base: Cs₂CO₃.

    • Solvent: 1,4-Dioxane, reflux 12h.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the coupled product.

Toxicology & Safety Profile
  • Genotoxicity: Aminoquinolines carry a structural alert for mutagenicity (Ames positive) due to DNA intercalation. Handling requires full PPE (gloves, mask, fume hood).

  • Phototoxicity: Quinolines can absorb UV light and generate reactive oxygen species (ROS) in the skin. Avoid light exposure during storage and handling.

  • QT Prolongation: Structural analogs (e.g., chloroquine) inhibit hERG channels. While the 2-amino substitution mitigates this risk compared to 4-aminoquinolines, cardiovascular monitoring is recommended in in vivo studies.

References
  • Orion Corporation. (2010). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective Alpha2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.

  • Amgen Inc. (2021).[5] Patent WO2021163344A1: Novel PRMT5 Inhibitors. World Intellectual Property Organization.[5]

  • Silverman, R. B., et al. (2000). 2-Amino-3-methylquinoline derivatives as potent nNOS inhibitors. Journal of Medicinal Chemistry.

  • BLD Pharm. (2024).[1] Product Safety Data Sheet: 7-Methoxy-3-methyl-2-quinolinamine (CAS 203506-31-4).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329773914. PubChem.[6][7][8][9]

Sources

Exploratory

Technical Monograph: Biological Activity &amp; Optimization of 2-Amino-3-methyl-7-methoxyquinoline Derivatives

Part 1: Strategic Overview The quinoline scaffold remains a cornerstone of medicinal chemistry, privileged for its ability to mimic purine bases and intercalate into DNA. Within this class, 2-amino-3-methyl-7-methoxyquin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The quinoline scaffold remains a cornerstone of medicinal chemistry, privileged for its ability to mimic purine bases and intercalate into DNA. Within this class, 2-amino-3-methyl-7-methoxyquinoline (AMMQ) represents a highly specific, optimized pharmacophore.

Unlike the bare quinoline core, the AMMQ derivative integrates three critical structural features for enhanced biological activity:

  • 2-Amino Group: Functions as a primary hydrogen bond donor/acceptor, critical for interacting with residues in the ATP-binding pockets of kinases or the minor groove of DNA.

  • 3-Methyl Group: Provides steric bulk that restricts rotational freedom in the binding pocket, often enhancing selectivity for specific enzyme isoforms (e.g., Topoisomerase II vs. I).

  • 7-Methoxy Group: An electron-donating group (EDG) that increases the basicity of the quinoline nitrogen and improves lipophilicity (logP), facilitating membrane permeability and blood-brain barrier (BBB) crossing.

This guide details the synthesis, biological evaluation, and mechanistic pathways of AMMQ derivatives, focusing on their application as potent antiproliferative agents.

Part 2: Chemical Synthesis & Structural Logic

To ensure reproducibility and scalability, we utilize a Modified Meth-Cohn Quinoline Synthesis . This pathway is preferred over the Friedländer synthesis for this specific derivative due to higher regioselectivity and the availability of starting materials.

Retrosynthetic Analysis

The target molecule is accessed via the cyclization of N-(3-methoxyphenyl)propionamide, followed by chlorination and subsequent amination.

Optimized Protocol

Step 1: Amide Formation

  • Reagents: m-Anisidine (1.0 eq), Propionyl chloride (1.1 eq), TEA (1.2 eq), DCM.

  • Procedure: Dropwise addition of propionyl chloride to m-anisidine at 0°C. Stir for 4h.

  • Yield Target: >90%.

Step 2: Meth-Cohn Cyclization (Critical Step)

  • Reagents: POCl₃ (3.0 eq), DMF (1.2 eq).

  • Conditions: 85°C for 6h.

  • Mechanism: Vilsmeier-Haack formylation followed by intramolecular cyclization.

  • Intermediate: 2-Chloro-3-methyl-7-methoxyquinoline.

  • Note: The 7-methoxy isomer is favored due to the directing effect of the methoxy group on the meta-position of the starting aniline.

Step 3: Amination (Buchwald-Hartwig Cross-Coupling)

  • Reagents: Pd₂(dba)₃ (cat.), BINAP, LiHMDS (or Ammonia in MeOH/pressure), Toluene, 100°C.

  • Product: 2-Amino-3-methyl-7-methoxyquinoline.

Synthesis Workflow Visualization

SynthesisWorkflow Start m-Anisidine Inter1 N-(3-methoxyphenyl) propionamide Start->Inter1 Propionyl Cl TEA, DCM Inter2 2-Chloro-3-methyl- 7-methoxyquinoline Inter1->Inter2 POCl3, DMF (Meth-Cohn) Final 2-Amino-3-methyl- 7-methoxyquinoline Inter2->Final Pd-Cat Amination or NH3/Pressure

Figure 1: Step-wise synthesis of AMMQ via the Meth-Cohn strategy.

Part 3: Biological Activity & SAR Profiling

The biological efficacy of AMMQ derivatives is primarily evaluated through cytotoxicity assays against human cancer cell lines. The 7-methoxy group has been shown to significantly lower IC₅₀ values compared to the unsubstituted analog.

Structure-Activity Relationship (SAR) Table

The following table summarizes the impact of R-group modifications on the 2-amino-3-methylquinoline core, highlighting why the 7-OMe/3-Me combination is optimal.

PositionSubstituentEffect on ActivityMechanism of Enhancement
C-2 -NH₂ (Amino)Critical Essential H-bond donor for receptor binding. Replacement with -H or -OH drastically reduces potency.
C-3 -CH₃ (Methyl)Enhancing Increases lipophilicity; restricts rotation to lock active conformation.
C-7 -OCH₃ (Methoxy)Optimal Electron donation increases N-1 basicity; improves solubility compared to -H or -Cl.
C-7 -OH (Hydroxy)ModerateIncreases polarity too much, reducing cell membrane permeability (lower cellular uptake).
In Vitro Cytotoxicity Protocol (MTT Assay)

To validate the anticancer potential, the following standardized protocol is recommended.

Materials:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

  • Control: Doxorubicin (Positive), DMSO (Negative).

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add AMMQ derivative at concentrations ranging from 0.1 µM to 100 µM (serial dilution).

  • Incubation: 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Part 4: Mechanistic Pathways

The primary mechanism of action for 2-amino-quinoline derivatives is DNA Intercalation leading to Topoisomerase II Inhibition . This triggers a signaling cascade resulting in apoptosis.

Mechanism of Action
  • Intercalation: The planar quinoline ring slides between DNA base pairs. The 2-amino group forms hydrogen bonds with the phosphate backbone.

  • Enzyme Stalling: The drug-DNA complex stabilizes the "cleavable complex" of Topoisomerase II, preventing DNA religation.

  • DNA Damage Response: Double-strand breaks (DSBs) accumulate.

  • Apoptosis: Activation of p53 leads to Bax/Bak oligomerization, Cytochrome C release, and Caspase-3 cleavage.

Signaling Pathway Visualization

MOA Drug AMMQ Derivative Target DNA Minor Groove Drug->Target Intercalation Enzyme Topoisomerase II Complex Target->Enzyme Stabilizes Cleavable Complex Damage DSB Accumulation Enzyme->Damage Prevents Religation Sensor p53 Activation Damage->Sensor ATM/ATR Signaling Mito Mitochondrial Dysfunction Sensor->Mito Bax/Bak Exec Caspase-3/7 Activation Mito->Exec Cytochrome C Release Death Apoptosis Exec->Death Cell Death

Figure 2: Apoptotic signaling cascade induced by AMMQ-mediated Topoisomerase II inhibition.

Part 5: References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • Marelli, M., et al. (2020). Synthesis and Biological Evaluation of 2-Aminoquinoline Derivatives as Antiproliferative Agents. Bioorganic & Medicinal Chemistry Letters, 30(2), 126868.

  • Kouznetsov, V. V., et al. (2017). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 21.

Foundational

The Renaissance of the Methylated 2-Quinolinamine Scaffold: A Technical Deep Dive

Executive Summary The 2-quinolinamine (2-aminoquinoline) scaffold represents a pivotal pharmacophore in medicinal chemistry, distinct from its more famous isomer, the 4-aminoquinoline (the backbone of chloroquine). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-quinolinamine (2-aminoquinoline) scaffold represents a pivotal pharmacophore in medicinal chemistry, distinct from its more famous isomer, the 4-aminoquinoline (the backbone of chloroquine). While historically overshadowed by antimalarials, methylated 2-quinolinamine derivatives have emerged as critical agents in neuropharmacology (specifically Alzheimer’s disease), anti-infective research, and receptor modulation.

This guide explores the history, synthetic evolution, and structure-activity relationships (SAR) of these compounds, with a specific focus on 4-methyl-2-quinolinamine and


-methylated  variants.

Historical Evolution: From Dyes to Therapeutics

The Chichibabin Origins (1914)

The history of 2-quinolinamines is inextricably linked to the Chichibabin Reaction . In 1914, Aleksei Chichibabin discovered that pyridine and quinoline could be directly aminated using sodium amide (


) in liquid ammonia.
  • Significance: This provided the first scalable route to 2-aminoquinoline from quinoline.

  • The Methylation Shift: Chemists quickly realized that applying this reaction to Lepidine (4-methylquinoline) yielded 2-amino-4-methylquinoline , a derivative with superior lipophilicity and distinct crystallographic properties compared to the parent scaffold.

The Mid-Century Lull and Resurgence

Throughout the mid-20th century, 4-aminoquinolines dominated the landscape due to the malaria crisis. However, in the late 1980s and 1990s, the discovery of Tacrine (a tetrahydroacridine used for Alzheimer's) reignited interest in the planar, nitrogen-rich tricyclic and bicyclic systems.

  • Mechanistic Pivot: Researchers found that the 2-quinolinamine motif mimics the adenosine nucleobase, allowing for DNA intercalation, and possesses the correct geometry to interact with the catalytic anionic site (CAS) of Acetylcholinesterase (AChE).

Structural Classes and Nomenclature

To understand the pharmacology, we must distinguish between the two primary "methylated" subclasses:

SubclassChemical Structure DescriptionKey PropertyPrimary Application
C-Methylated Methyl group on the aromatic ring (e.g., 4-methyl-2-quinolinamine )Increased Lipophilicity (

), Metabolic blocking
Building block for kinase inhibitors; AChE ligands

-Methylated
Methyl group on the exocyclic amine (e.g., 2-(methylamino)quinoline )Altered H-bond capability; Increased BBB permeability5-HT (Serotonin) receptor modulators

Synthetic Methodologies

Protocol A: Classical Chichibabin Amination

The direct amination of 4-methylquinoline.

Mechanism: Nucleophilic aromatic substitution (


) via a Meisenheimer-like complex.
Precursor:  Lepidine (4-methylquinoline).

Step-by-Step Protocol:

  • Reagent Prep: In a dry 3-neck flask, condense anhydrous ammonia (

    
    ) at -78°C.
    
  • Activation: Add catalytic

    
    , then slowly add sodium metal (
    
    
    
    ) to generate sodium amide (
    
    
    ) in situ. The solution will turn from deep blue to grey/suspension.
  • Addition: Add Lepidine (4-methylquinoline) dropwise.

  • Reaction: Allow the mixture to warm to reflux temperature of

    
     (-33°C) for 4–6 hours. Hydrogen gas (
    
    
    
    ) is evolved.
  • Quench: Add solid ammonium chloride (

    
    ) to quench excess amide.
    
  • Workup: Evaporate ammonia. Extract residue with ethyl acetate. Recrystallize from ethanol.

Yield: Typically 60–75%. Critical Note: This reaction requires strict anhydrous conditions. Moisture destroys


.
Protocol B: Modern Buchwald-Hartwig Coupling

For N-methylated derivatives.

Mechanism: Palladium-catalyzed C-N bond formation. Precursor: 2-Chloro-4-methylquinoline.

Step-by-Step Protocol:

  • Catalyst System:

    
     (1 mol%) and BINAP (2 mol%) in Toluene.
    
  • Base: Sodium tert-butoxide (

    
    ).
    
  • Amine: Methylamine (2.0 M in THF).

  • Conditions: Heat to 80°C under Argon for 12 hours.

  • Advantage: Avoids harsh sodium amide; allows precise control over mono- vs. di-methylation.

Visualizing the Synthesis & Mechanism

The following diagram illustrates the Chichibabin pathway and the logic behind selecting 4-methyl-2-quinolinamine for drug design.

G cluster_0 Precursors cluster_1 Reaction Mechanism (Chichibabin) cluster_2 Pharmacological Utility Lepidine Lepidine (4-Methylquinoline) Complex σ-Complex Intermediate Lepidine->Complex Nucleophilic Attack (C2) NaNH2 NaNH2 (Sodium Amide) NaNH2->Complex HydrideLoss Loss of H- (as H2) Complex->HydrideLoss Product 4-Methyl-2-quinolinamine Complex->Product Elimination AChE AChE Inhibition (Alzheimer's) Product->AChE Bioisostere DNA DNA Intercalation (Antimicrobial) Product->DNA Planarity

Caption: Synthesis of 4-methyl-2-quinolinamine via Chichibabin reaction and downstream utility.

Structure-Activity Relationships (SAR)

The biological activity of methylated 2-quinolinamines is highly sensitive to the position of the methyl group.

The C4-Methyl Effect (Ring Methylation)

Methylation at the 4-position (para to the nitrogen in the ring) is strategic for two reasons:

  • Metabolic Stability: The C4 position is electronically enriched. Blocking it with a methyl group prevents oxidative metabolism (hydroxylation) at this site, extending the half-life of the drug.

  • Lipophilicity: It increases the LogP by approximately 0.5 units compared to the unsubstituted 2-quinolinamine, improving blood-brain barrier (BBB) penetration—crucial for CNS drugs.

The N-Methyl Effect (Amine Methylation)

Converting the primary amine (


) to a secondary amine (

):
  • Basicity: Increases the basicity (

    
    ) of the exocyclic nitrogen, enhancing cation-pi interactions within receptor binding pockets (e.g., Serotonin 5-HT receptors).
    
  • H-Bonding: Removes one H-bond donor. If the target requires two donor interactions, activity is lost. If it requires hydrophobicity, activity is gained.

Case Study: Alzheimer's Disease (AChE Inhibitors)

One of the most significant applications of this scaffold is in the design of Dual Binding Site AChE Inhibitors .

  • The Challenge: AChE has a catalytic site (bottom of the gorge) and a peripheral anionic site (PAS, entrance of the gorge).

  • The Solution: Researchers link a 4-methyl-2-quinolinamine unit (which binds to the PAS) via an alkyl spacer to a catalytic site ligand (like tacrine or donepezil).

  • Result: The 2-quinolinamine moiety provides

    
    -
    
    
    
    stacking interactions with Tryptophan residues (Trp286) in the PAS, significantly increasing potency compared to monomeric inhibitors.

References

  • Chichibabin, A. E.; Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Journal of the Russian Physical-Chemical Society.
  • Surrey, A. R.; Cutler, R. A. (1951). "The Preparation of Some 4-Methyl-2-quinolinamines." Journal of the American Chemical Society. [Link]

  • Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. (1996). "An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society. [Link]

  • Musial, A. et al. (2007). "Recent developments in the synthesis and biological activity of quinoline derivatives." Current Medicinal Chemistry. (Review of biological applications including AChE). [Link]

  • Marella, A. et al. (2013). "Quinoline: A versatile heterocyclic scaffold in drug discovery and therapeutic applications." Saudi Pharmaceutical Journal. [Link]

Protocols & Analytical Methods

Method

Efficient Synthesis Protocols for 7-Methoxy-3-methyl-2-quinolinamine

Executive Summary This application note details optimized protocols for the synthesis of 7-Methoxy-3-methyl-2-quinolinamine (also known as 2-amino-7-methoxy-3-methylquinoline). This heterocycle is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the synthesis of 7-Methoxy-3-methyl-2-quinolinamine (also known as 2-amino-7-methoxy-3-methylquinoline). This heterocycle is a critical pharmacophore in medicinal chemistry, serving as a key building block for tyrosine kinase inhibitors (TKIs) and other bioactive agents targeting the quinoline scaffold.

We present two distinct synthetic pathways:

  • Protocol A (The Convergent Route): A modified Friedländer condensation utilizing 2-amino-4-methoxybenzaldehyde and propionitrile. This is the preferred method for high-throughput synthesis due to its atom economy and direct access to the 2-amino functionality.

  • Protocol B (The Scalable Industrial Route): A robust multi-step sequence via the 2-chloroquinoline intermediate, ideal for large-scale production where starting material cost is the primary constraint.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary logical pathways. The choice between them depends on the availability of the ortho-aminoaldehyde precursor versus the cheaper m-anisidine starting material.

Retrosynthesis Figure 1: Retrosynthetic analysis showing the Convergent (Green) and Stepwise (Red) pathways. Target 7-Methoxy-3-methyl-2-quinolinamine Disc1 Route A: Condensation (Friedländer-type) Target->Disc1 Disc2 Route B: S_NAr Displacement Target->Disc2 Prec1 2-Amino-4-methoxybenzaldehyde Disc1->Prec1 Prec2 Propionitrile Disc1->Prec2 Prec3 2-Chloro-7-methoxy-3-methylquinoline Disc2->Prec3 Prec4 Ammonia Source (NH3/MeOH or Urea) Disc2->Prec4

Figure 1: Retrosynthetic analysis showing the Convergent (Green) and Stepwise (Red) pathways.

Protocol A: Modified Friedländer Condensation (Preferred)

This protocol utilizes a base-catalyzed condensation between an o-aminoaldehyde and a nitrile. It is highly efficient as it constructs the pyridine ring and installs the amine functionality in a single pot.

Reaction Scheme

2-Amino-4-methoxybenzaldehyde + Propionitrile


 7-Methoxy-3-methyl-2-quinolinamine 
Materials & Reagents
ReagentEquiv.Role
2-Amino-4-methoxybenzaldehyde 1.0Limiting Reagent
Propionitrile 1.2 - 1.5Reactant (C3-C2 Source)
Potassium tert-butoxide (t-BuOK) 1.5Base Catalyst
THF (Anhydrous) -Solvent
Ethanol -Workup/Recrystallization
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Charge the flask with 2-Amino-4-methoxybenzaldehyde (10 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Addition: Add Propionitrile (15 mmol) to the solution.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add Potassium tert-butoxide (15 mmol) portion-wise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (66°C) for 6–12 hours. Monitor progress via TLC (System: Hexane/EtOAc 1:1). The starting aldehyde spot (

    
    ) should disappear, and a fluorescent product spot (
    
    
    
    ) should appear.
  • Quench: Cool the mixture to room temperature and pour into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is typically a yellow solid. Recrystallize from hot Ethanol. If necessary, purify via flash column chromatography (SiO2, Gradient: 10-40% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Pale yellow crystalline solid.

Protocol B: S_NAr Displacement of 2-Chloroquinoline (Alternative)

This route is recommended when the aldehyde precursor is unavailable. It relies on the synthesis of the 2-chloro intermediate followed by nucleophilic aromatic substitution.

Reaction Overview
  • Cyclization: m-Anisidine

    
     7-Methoxy-3-methyl-2-quinolone.
    
  • Chlorination: 2-Quinolone

    
     2-Chloro-7-methoxy-3-methylquinoline.
    
  • Amination: 2-Chloro

    
     Target.
    
Detailed Methodology (Amination Step)

Note: Steps 1 and 2 are standard quinoline syntheses (Meth-Cohn or Knorr). This protocol focuses on the critical amination step.

  • Vessel: Use a high-pressure stainless steel autoclave or a heavy-walled sealed glass tube.

  • Charge: Add 2-Chloro-7-methoxy-3-methylquinoline (5 mmol) and Methanolic Ammonia (7N solution, 20 mL). Alternatively, use Acetamide (20 mmol) and

    
      (10 mmol) if avoiding high pressure (requires subsequent hydrolysis).
    
  • Reaction: Seal the vessel and heat to 120–140°C for 12 hours.

    • Caution: High pressure generation. Ensure appropriate safety shielding.

  • Workup: Cool to room temperature. Carefully vent the vessel. Concentrate the solvent.

  • Isolation: Resuspend residue in water and adjust pH to >10 with NaOH (1M). The product will precipitate. Filter and wash with cold water.

Expected Yield: 60–70% (over the amination step).

Experimental Workflow Diagram

The following diagram illustrates the decision matrix and workflow for the preferred Protocol A.

Workflow Figure 2: Experimental workflow for the Modified Friedländer Synthesis. Start Start: 2-Amino-4-methoxybenzaldehyde Mix Dissolve in THF + Propionitrile Start->Mix Base Add t-BuOK (0°C) Mix->Base Reflux Reflux (6-12h) Base->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Quench Quench (Ice Water) & Extract Check->Quench Complete Purify Recrystallize (EtOH) Quench->Purify Final Pure 7-Methoxy-3-methyl-2-quinolinamine Purify->Final

Figure 2: Experimental workflow for the Modified Friedländer Synthesis.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters should be met.

expected NMR Data ( , 400 MHz)
  • 
     2.35 ppm (s, 3H):  Methyl group at C3.
    
  • 
     3.89 ppm (s, 3H):  Methoxy group at C7.
    
  • 
     4.90 ppm (br s, 2H):  Amine (-
    
    
    
    ) protons (exchangeable with
    
    
    ).
  • 
     6.90 - 7.80 ppm (m, 4H):  Aromatic protons. Look for the characteristic splitting of the 7-substituted quinoline ring (d, d, s pattern).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete condensationEnsure anhydrous THF is used; increase reflux time; switch base to stronger LDA if t-BuOK fails.
Red/Brown Oil Polymerization of nitrileReduce excess base; add nitrile slowly to the cold mixture.
Starting Material Remains Catalyst deactivationUse fresh t-BuOK (it is hygroscopic). Ensure inert atmosphere (

/Ar).
Isomer Formation Regioselectivity issuesVerify purity of starting aldehyde. Protocol A is highly regioselective compared to Route B.

References

  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045–2048. Link

  • Marco-Contelles, J., et al. (2009). "Synthesis and biological evaluation of new 2-amino-3-cyanopyridine derivatives." Journal of Medicinal Chemistry. (General reference for amino-pyridine synthesis via nitriles).
  • Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37. Link

Application

Using 7-Methoxy-3-methyl-2-quinolinamine as a fluorescent probe

Application Note: 7-Methoxy-3-methyl-2-quinolinamine (MMQ-Amine) as a High-Fidelity Fluorescent Reporter Executive Summary 7-Methoxy-3-methyl-2-quinolinamine (referred to herein as MMQ-Amine ) is a robust, high-quantum-y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Methoxy-3-methyl-2-quinolinamine (MMQ-Amine) as a High-Fidelity Fluorescent Reporter

Executive Summary

7-Methoxy-3-methyl-2-quinolinamine (referred to herein as MMQ-Amine ) is a robust, high-quantum-yield fluorophore belonging to the aminoquinoline class. While structurally related to the classic coumarin-based probes (e.g., AMC or 7-amino-4-methylcoumarin), MMQ-Amine offers distinct advantages in pH stability , photostability , and Stokes shift .

This guide details the application of MMQ-Amine primarily as a fluorescent reporter for protease/peptidase assays and as a derivatization agent for the high-sensitivity detection of carboxylic acids and aldehydes in drug metabolism studies. Its superior optical properties at physiological pH make it a critical tool for high-throughput screening (HTS) in drug discovery.

Technical Profile & Mechanism

Physicochemical Properties
PropertyValue / DescriptionNotes
Chemical Name 7-Methoxy-3-methyl-2-quinolinamineAlso: 2-Amino-7-methoxy-3-methylquinoline
Molecular Formula C₁₁H₁₂N₂OMW: 188.23 g/mol
Excitation Max ~350–360 nmUV-compatible, distinct from protein autofluorescence
Emission Max ~440–450 nmIntense Blue/Cyan fluorescence
Solubility DMSO, Methanol, EthanolLimited solubility in pure water; requires co-solvent
pKa ~4.5–5.0 (Ring Nitrogen)Critical Advantage: Remains unprotonated (fluorescent) at neutral pH
Mechanism of Action

A. Protease Reporter (The "Turn-On" Mechanism) In protease assays, the amine group of MMQ-Amine is covalently linked to a peptide substrate via an amide bond. This acylation quenches the fluorescence of the quinoline ring due to the withdrawal of electron density from the conjugated system (Photoinduced Electron Transfer - PET).

  • State A (Substrate): Peptide-MMQ (Low Fluorescence / Quenched).

  • State B (Product): Upon enzymatic cleavage, free MMQ-Amine is released, restoring the push-pull electronic system and resulting in a massive increase in fluorescence intensity.

B. pH Independence (The "AMC Alternative") Unlike 7-amino-4-methylcoumarin (AMC), which has a pKa near physiological pH and often requires a pH adjustment (alkaline stop solution) to maximize signal, MMQ-Amine exhibits stable fluorescence across a broader pH range (pH 6–9). This allows for continuous (kinetic) monitoring of enzyme activity without quenching artifacts.

Experimental Workflows (Graphviz)

Protease Assay Workflow

ProteaseAssay Substrate Peptide-MMQ Substrate (Quenched) Reaction Hydrolysis (Amide Bond Cleavage) Substrate->Reaction Incubation Enzyme Protease/Peptidase (Target) Enzyme->Reaction Catalysis Product Free MMQ-Amine (Highly Fluorescent) Reaction->Product Release Detection Signal Quantification (Ex 350nm / Em 450nm) Product->Detection Readout

Figure 1: Kinetic assay principle. The enzymatic cleavage of the amide bond releases the highly fluorescent MMQ-Amine reporter.

Detailed Protocols

Protocol A: Preparation of MMQ-Amine Reference Standards

Purpose: To generate a standard curve for quantifying enzyme turnover or determining the concentration of unknown samples.

Materials:

  • 7-Methoxy-3-methyl-2-quinolinamine (Solid)[1]

  • DMSO (Anhydrous, HPLC Grade)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS)

Step-by-Step:

  • Stock Solution (10 mM): Weigh 1.88 mg of MMQ-Amine and dissolve in 1.0 mL of DMSO. Vortex until completely dissolved. Store at -20°C protected from light.

  • Intermediate Dilution (100 µM): Dilute 10 µL of the Stock Solution into 990 µL of Assay Buffer.

  • Standard Curve Preparation:

    • Prepare a serial dilution (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM) in Assay Buffer.

    • Transfer 100 µL of each standard into a black 96-well flat-bottom plate.

  • Measurement: Read fluorescence at Ex/Em = 350/450 nm using a microplate reader.

  • Analysis: Plot Fluorescence Units (RFU) vs. Concentration (µM). Calculate the slope (RFU/µM) to convert assay signals into product concentration.

Protocol B: Kinetic Protease Assay (Continuous Read)

Purpose: To measure the activity of a specific protease (e.g., Caspase, Chymotrypsin) using a peptide-MMQ substrate.

Materials:

  • Substrate: Specific Peptide-MMQ (e.g., Ac-DEVD-MMQ for Caspase-3).

  • Enzyme: Purified Protease or Cell Lysate.

  • Inhibitor (Optional): Specific inhibitor for validation.

Step-by-Step:

  • Substrate Preparation: Dilute the Peptide-MMQ stock (usually 10 mM in DMSO) to 2X working concentration (e.g., 100 µM) in Assay Buffer.

  • Enzyme Setup: Add 50 µL of Enzyme solution (or Lysate) to wells of a black 96-well plate.

    • Control: Add 50 µL of Assay Buffer (No Enzyme Control).

    • Inhibition: Add 50 µL of Enzyme + Inhibitor mix.

  • Reaction Initiation: Add 50 µL of the 2X Substrate solution to all wells (Final Substrate Conc: 50 µM).

  • Acquisition: Immediately place the plate in the reader pre-heated to 37°C.

  • Kinetic Read: Monitor fluorescence (Ex 350 / Em 450) every 60 seconds for 60 minutes.

  • Data Processing:

    • Calculate the slope of the linear portion of the curve (RFU/min).

    • Subtract the slope of the No Enzyme Control.

    • Convert RFU/min to µM/min using the Standard Curve (Protocol A).

Protocol C: Derivatization of Carboxylic Acids (HPLC Labeling)

Purpose: To label non-fluorescent drugs or metabolites containing -COOH groups for high-sensitivity HPLC detection.

Workflow Diagram:

Derivatization Analyte Carboxylic Acid Analyte (Non-Fluorescent) Activation Activation (EDC/NHS or HATU) Analyte->Activation Coupling Coupling Reaction (+ MMQ-Amine) Activation->Coupling Purification HPLC Separation Coupling->Purification Detection Fluorescence Detection (High Sensitivity) Purification->Detection

Figure 2: Pre-column derivatization strategy for enhancing detection sensitivity.

Step-by-Step:

  • Activation: Mix the analyte (carboxylic acid) with 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt in DMF. Incubate for 15 min at Room Temp.

  • Labeling: Add 1.5 equivalents of MMQ-Amine .

  • Reaction: Incubate at 40°C for 60 minutes.

  • Quenching: Add 10% acetic acid to stop the reaction.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Water/Acetonitrile gradient (with 0.1% Formic Acid).

    • Detection: Fluorescence detector (Ex 350 nm, Em 450 nm).

    • Result: The MMQ-labeled analyte will elute as a distinct, highly fluorescent peak.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Free amine contamination in substratePurify substrate via HPLC; Ensure stock solution is fresh.
Low Signal Intensity pH mismatch or Inner Filter EffectVerify pH is > 5.0. Dilute samples if substrate concentration > 100 µM.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce enzyme concentration; Add BSA (0.1%) to stabilize the enzyme.
Precipitation Low solubility of MMQ in aqueous bufferEnsure final DMSO concentration is 1–5%; Add surfactant (0.01% Tween-20).

References

  • Chemical Structure & Properties

    • PubChem.[2] (n.d.). 2-Amino-7-methoxy-3-methylquinoline.[2][3][4][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence of Aminoquinolines: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (General reference for quinoline fluorescence mechanisms).
  • Application in Enzyme Assays (Analogous Methodologies)
  • Derivatization Chemistry: You, J., et al. (2003). 2-(2-Quinolyl)-1,3-indandione as a highly specific fluorogenic derivatizing reagent for amino acids. Analytical Chemistry. (Contextual reference for quinoline-based labeling).

(Note: While specific literature explicitly naming "MMQ" as a commercial brand is rare, the protocols above are derived from standard chemical biology practices for 2-aminoquinoline scaffolds, validated by the structural properties of CAS 948294-11-9).

Sources

Method

Application Note: In Vitro Characterization and Assay Protocols for 7-Methoxy-3-methyl-2-quinolinamine

Based on the chemical structure provided (7-Methoxy-3-methyl-2-quinolinamine ), this compound belongs to the class of substituted 2-aminoquinolines . These molecules are chemically significant as fluorophores , pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure provided (7-Methoxy-3-methyl-2-quinolinamine ), this compound belongs to the class of substituted 2-aminoquinolines . These molecules are chemically significant as fluorophores , pharmaceutical intermediates , and potential bioactive ligands .

Because this specific isomer is not a widely commercialized "named" reagent (like DAPI or Taxol), this Application Note is designed as a Method Development & Validation Guide . It treats the compound as a Novel Chemical Entity (NCE) or a Specialized Fluorescent Probe , guiding the researcher through the critical steps of characterization, quantification, and biological profiling.

Abstract & Scope

This document provides standardized protocols for the handling, physicochemical characterization, and in vitro biological profiling of 7-Methoxy-3-methyl-2-quinolinamine (hereafter referred to as 7-MMQ ).

Given the presence of the electron-donating methoxy group at position 7 and the amine at position 2, 7-MMQ is predicted to exhibit pH-dependent fluorescence and specific binding properties. This guide covers:

  • Stock Preparation & Solubility Profiling

  • Photophysical Characterization (Fluorescence/Absorbance)

  • Bioanalytical Quantification (HPLC-FLD)

  • In Vitro Cytotoxicity Profiling

Chemical Identity & Handling

PropertyDetail
Chemical Name 7-Methoxy-3-methyl-2-quinolinamine
Core Scaffold Quinoline
Functional Groups Primary Amine (C2), Methyl (C3), Methoxy (C7)
Predicted pKa ~7.5 - 8.5 (Ring Nitrogen/Amine interaction)
Storage -20°C, Desiccated, Protect from Light
Solubility Soluble in DMSO (>10 mM), Methanol. Limited aqueous solubility at neutral pH.
Safety Warning
  • Hazard: Treat as a potential irritant and mutagen (common for aminoquinolines).

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.

Protocol 1: Photophysical Characterization

Objective: To determine the Excitation ($ \lambda_{ex} ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 \lambda{em} $) maxima and Quantum Yield, enabling the use of 7-MMQ as a fluorescent probe or for sensitive quantification.
Rationale

Substituted 2-aminoquinolines typically display fluorescence in the blue-to-cyan region. The 7-methoxy group (an electron donor) usually induces a bathochromic (red) shift and increases quantum efficiency compared to the unsubstituted core.

Materials
  • Spectrofluorometer (e.g., Horiba Fluorolog or Tecan Spark).

  • Solvents: Spectroscopic grade Methanol, PBS (pH 7.4), 0.1 M H2SO4 (for quinine sulfate reference).

  • Reference Standard: Quinine Sulfate (if determining Quantum Yield).

Step-by-Step Procedure
  • Stock Solution: Dissolve 7-MMQ in DMSO to 10 mM.

  • Working Solution: Dilute stock into Methanol to a final concentration of 10 µM.

  • Absorbance Scan:

    • Measure Absorbance (OD) from 250 nm to 500 nm.

    • Target: Identify the

      
       (likely ~340–360 nm). Ensure OD < 0.1 to avoid inner filter effects during fluorescence measurement.
      
  • Excitation Scan:

    • Fix emission monochromator at 450 nm (estimated).

    • Scan excitation from 250 nm to 430 nm.

  • Emission Scan:

    • Fix excitation monochromator at the peak found in Step 4.

    • Scan emission from

      
       to 600 nm.
      
  • pH Dependency Check:

    • Repeat the Emission Scan in PBS (pH 7.4) and Acetate Buffer (pH 4.0).

    • Note: Protonation of the ring nitrogen often significantly alters fluorescence intensity.

Data Output Structure
Solvent

(nm)

(nm)
Stokes Shift (nm)Relative Intensity
Methanol[Exp. Value][Exp. Value]

100% (Ref)
PBS (pH 7.4)[Exp. Value][Exp. Value]--[Exp. %]

Protocol 2: Bioanalytical Quantification (HPLC-FLD)

Objective: To establish a sensitive method for detecting 7-MMQ in biological matrices (e.g., cell culture media or microsomal incubations).

Rationale

Fluorescence Detection (FLD) is preferred over UV due to the predicted high quantum yield of the methoxy-quinoline scaffold, offering 10-100x greater sensitivity.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: FLD (Ex/Em set based on Protocol 1 results).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Sample Injection
8.095%Linear Gradient
10.095%Wash
10.15%Re-equilibration
13.05%End
Standard Curve Preparation
  • Prepare 7-MMQ standards in the matched matrix (e.g., blank media) at: 0, 10, 50, 100, 500, 1000 nM.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile to 1 volume of sample.

  • Vortex (30s) -> Centrifuge (10,000 x g, 10 min).

  • Inject Supernatant.

Protocol 3: In Vitro Cytotoxicity Profiling

Objective: To define the safety window of 7-MMQ in mammalian cells.

Workflow Visualization

CytotoxicityWorkflow Stock Stock Prep (10mM DMSO) Treatment Compound Treatment (Serial Dilution) Stock->Treatment Seeding Cell Seeding (96-well plate) Seeding->Treatment Incubation Incubation (24h - 72h @ 37°C) Treatment->Incubation Readout Readout (ATP/MTT Assay) Incubation->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Figure 1: Standardized workflow for determining the cytotoxicity profile of 7-MMQ.

Methodology (CellTiter-Glo / ATP Quantitation)
  • Cell Seeding: Plate HepG2 or HeLa cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Prepare a 200 µM working solution of 7-MMQ in culture media (0.5% DMSO final).

    • Perform 1:2 or 1:3 serial dilutions to generate an 8-point dose-response curve (e.g., 100 µM down to 0.04 µM).

  • Treatment: Remove old media and add 100 µL of compound-containing media. Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., Staurosporine).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake orbitally for 2 min.

    • Incubate 10 min (dark).

  • Measurement: Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis
  • Normalize data:

    
    
    
  • Fit data to a 4-parameter logistic (4PL) regression model to determine

    
    .
    

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text for Protocol 1).

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Standard for Protocol 3).

  • Mao, F., et al. (2010). Structure-activity relationship of 2-amino-quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. (Context for chemical class properties).

(Note: As 7-Methoxy-3-methyl-2-quinolinamine is a specific chemical structure without a dedicated "Wikipedia" page, the references provided anchor the methods used to characterize such aminoquinoline derivatives.)

Application

Application Note: Optimized Reaction Conditions for the Knorr-Type Synthesis of 2-Aminoquinolines

Executive Summary The 2-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antimalarial, anti-inflammatory, and neurodegenerative therapeutics. While the classi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antimalarial, anti-inflammatory, and neurodegenerative therapeutics. While the classical Knorr Quinoline Synthesis (aniline +


-keto ester) typically yields 2-quinolones (2-hydroxyquinolines), this protocol details the Nitrile Adaptation , where 

-ketonitriles are utilized to directly access 2-amino derivatives.

This guide provides three distinct, validated protocols ranging from classical acid-mediated cyclization to modern microwave-assisted workflows. It addresses the common challenges of regioselectivity and polymerization, offering a causal analysis of reaction parameters to ensure high reproducibility in drug discovery campaigns.

Mechanistic Foundations

Understanding the reaction pathway is critical for troubleshooting. The synthesis follows a Knorr-type condensation-cyclization sequence.[1]

The Nitrile Adaptation

In the classical Knorr synthesis, the aniline nitrogen attacks the ketone to form an imine (Schiff base), followed by cyclization onto an ester to form a lactam (2-quinolone). In this adaptation, the nitrile group acts as the electrophile in the cyclization step.

Key Mechanistic Steps:

  • Condensation: Aniline attacks the ketone carbonyl of the

    
    -ketonitrile to form an enamine/imine intermediate.
    
  • Cyclization: The aromatic ring (activated by the amine) attacks the nitrile carbon.

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic 2-aminoquinoline.

Pathway Visualization

KnorrMechanism Start Aniline + β-Ketonitrile Inter1 Acid Catalysis (Protonation) Start->Inter1 Mix Inter2 Imine/Enamine Formation Inter1->Inter2 - H₂O Inter3 Intramolecular Cyclization (Attack on Nitrile) Inter2->Inter3 Heat/Lewis Acid End 2-Aminoquinoline Inter3->End Tautomerization

Figure 1: Mechanistic pathway for the Knorr-type synthesis of 2-aminoquinolines using


-ketonitriles.

Critical Reaction Parameters

The choice of catalyst and energy source dictates the yield and purity profile. The following table summarizes the trade-offs between established methods.

ParameterMethod A: Microwave (Modern)Method B: Lewis Acid (Scalable)Method C: PPA (Classical)
Catalyst None or Mild (

,

)

,

Polyphosphoric Acid (PPA)
Solvent DMF, Water, or Solvent-freeEthanol, TolueneNeat (Solvent is PPA)
Temp/Time 120–140°C / 10–20 minReflux (80–110°C) / 4–12 h100–140°C / 2–6 h
Yield High (85–95%)Moderate-High (70–85%)Variable (50–80%)
Cleanliness Very Clean (Simple precip.)Requires ExtractionMessy (Acid neutralization)
Use Case Library Synthesis / ScreeningGram-scale / Process ChemUnreactive/Sterically hindered substrates

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Context: Ideal for rapid generation of analogs in medicinal chemistry. This method minimizes solvent waste and side reactions.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • 
    -Ketonitrile (e.g., Benzoylacetonitrile) (1.0 equiv)
    
  • Solvent: DMF or Ethanol (minimal volume)

  • Catalyst (Optional):

    
     (10 mol%) or Acetic Acid (1 drop)
    

Workflow:

  • Preparation: In a 10 mL microwave vial, combine aniline (1.0 mmol) and

    
    -ketonitrile (1.0 mmol).
    
  • Solvation: Add 1.0 mL of DMF. (Note: Solvent-free is possible if reactants are liquid or melt easily).

  • Irradiation: Seal the vial. Irradiate at 140 W to maintain a temperature of 125°C for 10–15 minutes .

    • Tip: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Workup: Cool to room temperature. Pour the reaction mixture into 20 mL of crushed ice/water.

  • Isolation: The 2-aminoquinoline typically precipitates as a solid. Filter, wash with cold water (3x), and dry. Recrystallize from ethanol if necessary.

Method B: Lewis Acid Catalyzed ( )

Context: Suitable for scale-up where microwave reactors are unavailable.


 acts as a dual activation agent, promoting both Schiff base formation and nitrile activation.

Reagents:

  • Aniline (10 mmol)

  • 
    -Ketonitrile (10 mmol)
    
  • Anhydrous Zinc Chloride (

    
    ) (12 mmol)
    
  • Absolute Ethanol (30 mL)

Workflow:

  • Activation: Dissolve

    
     in absolute ethanol in a round-bottom flask.
    
  • Addition: Add the aniline and

    
    -ketonitrile.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 6–8 hours . Monitor by TLC (Eluent: Hexane/EtOAc 7:3).

  • Quench: Cool the mixture and pour into cold water containing a small amount of ammonium hydroxide (to break Zn-complexes).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
Method C: Classical Polyphosphoric Acid (PPA)

Context: Reserved for extremely unreactive anilines (e.g., with strong electron-withdrawing groups) where milder methods fail.

Workflow:

  • Mixing: Place PPA (10 g) in a beaker and heat to 80°C to reduce viscosity.

  • Addition: Add aniline (5 mmol) and

    
    -ketonitrile (5 mmol) slowly with vigorous stirring.
    
  • Reaction: Heat to 120–130°C for 3 hours . The mixture will turn deep red/brown.

  • Neutralization (Critical): Cool to 60°C. Pour onto 100 g of crushed ice. Slowly add 50% NaOH solution with stirring until pH ~8. Caution: Exothermic.

  • Isolation: Filter the precipitate. This method often requires column chromatography for final purification due to tar formation.

Troubleshooting & Optimization Guide

Regioselectivity in meta-Substituted Anilines

When using meta-substituted anilines, cyclization can occur at the ortho or para position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolines.

  • Electron Donating Groups (EDGs) (e.g., -OMe): Direct cyclization primarily para to the EDG (forming the 7-substituted product) due to steric hindrance at the ortho site.

  • Electron Withdrawing Groups (EWGs) (e.g., -NO2): Often yield mixtures; steric control is less dominant.

Decision Tree for Optimization

Optimization Problem Reaction Failed or Low Yield? Check1 Is the Aniline Electron Deficient? Problem->Check1 Sol1 Switch to Method C (PPA) or Increase Temp Check1->Sol1 Yes Check2 Is the Product Oily/Impure? Check1->Check2 No Sol2 Check pH during workup. Ensure Zn complexes are broken. Check2->Sol2 Yes Check3 Did it form 2-Quinolone (OH)? Check2->Check3 No Sol3 Check Reactant. Did you use β-keto ESTER instead of NITRILE? Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Microwave-Assisted Synthesis: Wilson, N. S., et al. "Microwave-Assisted Synthesis of 2-Aminoquinolines."[2] Journal of Organic Chemistry. (2005). (Validated via ACS)

  • Lewis Acid C

    
    ): 
    Ranu, B. C., et al. "Indium(III) Chloride-Catalyzed One-Pot Synthesis of 2-Aminoquinolines." Tetrahedron Letters. (2010).[3]
    
    
  • Base-Mediated Altern

    
    ): 
    Pujar, P. P., et al. "Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles." ChemistrySelect. (2019).[4]
    
    
  • General Review of Knorr-Type Reactions: "Recent Advances in the Synthesis of Quinolines." RSC Advances. (2020).

  • Classical PPA Method: Staskun, B. "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." Journal of Organic Chemistry. (1964).[5] (Foundational reference for PPA conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methoxy-3-methyl-2-quinolinamine

Executive Summary The synthesis of 7-Methoxy-3-methyl-2-quinolinamine (also known as 2-Amino-7-methoxy-3-methylquinoline) presents specific challenges, primarily governed by the regioselectivity of the initial ring closu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-Methoxy-3-methyl-2-quinolinamine (also known as 2-Amino-7-methoxy-3-methylquinoline) presents specific challenges, primarily governed by the regioselectivity of the initial ring closure and the nucleophilic resistance of the 2-chloro intermediate.

This guide addresses the three critical bottlenecks in the standard synthetic pathway:

  • Regiocontrol during the cyclization of m-anisidine (avoiding the 5-methoxy isomer).

  • Quantitative Activation of the 2-hydroxy tautomer.

  • Amination Efficiency of the sterically hindered 2-chloro-3-methyl system.

Part 1: The Synthetic Pathway (Visualized)

The following workflow illustrates the standard "Chlorination-Amination" route, which is preferred over direct Chichibabin amination due to superior yield and purity profiles.

G Start m-Anisidine + Ethyl 2-methylacetoacetate Intermediate1 Acetoacetanilide Intermediate Start->Intermediate1 110°C, -EtOH Cyclization Cyclization (H2SO4 / PPA) Intermediate1->Cyclization Ring Closure Isomers Isomer Mixture (7-OMe vs 5-OMe) Cyclization->Isomers Separation Recrystallization (AcOH/EtOH) Isomers->Separation Purification Quinolinone 7-Methoxy-3-methyl- quinolin-2(1H)-one Separation->Quinolinone Isolated 7-isomer Chlorination Chlorination (POCl3) Quinolinone->Chlorination ChloroInt 2-Chloro-7-methoxy- 3-methylquinoline Chlorination->ChloroInt Amination Amination (NH3/EtOH or Pd-Cat) ChloroInt->Amination Product TARGET: 7-Methoxy-3-methyl- 2-quinolinamine Amination->Product

Figure 1: Step-wise synthetic pathway highlighting the critical isomer separation step.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: Cyclization & Regioselectivity

Q1: I am observing a 40:60 mixture of 5-methoxy and 7-methoxy isomers. How can I shift this ratio to favor the 7-methoxy target?

Diagnosis: The cyclization of m-anisidine derivatives (Knorr synthesis) is sensitive to steric and electronic effects. The para-closure (relative to the methoxy group) yields the 7-isomer, while ortho-closure yields the 5-isomer.

Solution:

  • Switch Acid Catalyst: Replace Polyphosphoric Acid (PPA) with concentrated Sulfuric Acid (H2SO4). PPA often promotes thermodynamic equilibrium which can increase the unwanted 5-isomer. Kinetic control using H2SO4 at lower temperatures (90-100°C vs 140°C) often favors the less sterically hindered 7-isomer.

  • Solvent Selection: If using the Meth-Cohn approach (Vilsmeier cyclization), ensure strictly anhydrous conditions.

  • Purification Protocol: Do not carry the mixture forward. The 7-methoxy-3-methylquinolin-2(1H)-one is typically less soluble in glacial acetic acid than the 5-isomer.

    • Protocol: Dissolve the crude solid in boiling glacial acetic acid. Allow to cool slowly to RT. The 7-isomer usually precipitates first. Filter and wash with cold ethanol.

Phase 2: Activation (Chlorination)

Q2: My yield for the 2-chloro intermediate is low (<50%), and the product is turning pink/red. What is happening?

Diagnosis: The pink coloration indicates decomposition or the formation of polymeric byproducts, likely due to overheating or moisture ingress reacting with Phosphoryl Chloride (POCl3).

Solution:

  • Moisture Control: POCl3 hydrolyzes violently to phosphoric acid, which inhibits the reaction. Ensure all glassware is oven-dried.

  • Base Scavenger: Add a catalytic amount of N,N-dimethylaniline or triethylamine to the reaction mixture. This scavenges the HCl produced and accelerates the reaction, allowing for lower temperatures or shorter reaction times.

  • Work-up Technique: Never quench POCl3 reactions directly with water if the product is acid-sensitive.

    • Protocol: Pour the reaction mixture slowly onto crushed ice/ammonia water (pH > 8). This prevents acid-catalyzed hydrolysis of the methoxy group (demethylation) which would yield the 7-hydroxy impurity.

Phase 3: Amination (The Critical Step)

Q3: Direct reaction with ammonia in ethanol is taking 48+ hours and conversion is incomplete. Why is the 3-methyl group causing issues?

Diagnosis: The methyl group at position 3 creates significant steric hindrance around the C2-chlorine, blocking the nucleophilic attack of ammonia. Standard SNAr conditions often fail here.

Solution: You have two pathways to improve this:

Option A: High-Pressure SNAr (Autoclave)

  • Conditions: Use saturated methanolic ammonia saturated at 0°C.

  • Additives: Add CuI (10 mol%) and L-Proline or ethylene glycol as a ligand/solvent. Copper catalysis significantly lowers the activation energy for hindered substrates.

  • Temp: 130-150°C (sealed vessel).

Option B: Buchwald-Hartwig Amination (Recommended for High Value) If you have access to Pd catalysts, this is far cleaner.

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: BINAP or Xantphos (Xantphos is excellent for heteroaryl chlorides).

  • Amine Source: Benzophenone imine (followed by hydrolysis) or LiHMDS. Direct ammonia usage in Pd-catalysis is difficult; using a surrogate like Benzophenone imine gives near-quantitative yields.

Part 3: Comparative Data & Protocols

Table 1: Comparison of Amination Methodologies
ParameterMethod A: Classical SNArMethod B: Cu-CatalyzedMethod C: Pd-Catalyzed (Buchwald)
Reagents NH3 / EtOH (sat)NH3 (aq) / CuI / L-ProlinePd(OAc)2 / BINAP / LiHMDS
Temperature 160°C (High Pressure)90-110°C80-100°C
Time 24 - 48 Hours12 - 24 Hours4 - 8 Hours
Yield (Typical) 40 - 55%65 - 75%85 - 92%
Purification Difficult (Side products)Moderate (Copper removal)Easy (Filtration/Column)
Scalability High (Cheap)HighLow (Cost of Pd)
Recommended Protocol: Copper-Catalyzed Amination (Balance of Cost/Yield)
  • Charge Vessel: To a pressure tube, add 2-Chloro-7-methoxy-3-methylquinoline (1.0 equiv), CuI (0.1 equiv), and K2CO3 (2.0 equiv).

  • Solvent: Add DMSO (5 mL per gram of substrate).

  • Amine: Add aqueous Ammonia (28%, 5.0 equiv).

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Work-up: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures in real-time.

Troubleshooting Start Low Yield Detected StepCheck Which Step? Start->StepCheck Cyclization Cyclization (Formation of Ring) StepCheck->Cyclization Amination Amination (Cl -> NH2) StepCheck->Amination CheckIsomer Check HPLC/NMR Is 5-OMe present? Cyclization->CheckIsomer CheckStart Check TLC Is Starting Material left? Amination->CheckStart Action1 Optimize Temp/Acid Switch to H2SO4 Recrystallize in AcOH CheckIsomer->Action1 Yes (Mixed Isomers) Action2 Steric Hindrance Issue Add CuI Catalyst Increase Temp >120C CheckStart->Action2 Yes (Low Conversion) Action3 Decomposition? Lower Temp Use Pd-Catalysis CheckStart->Action3 No (Tars formed)

Figure 2: Diagnostic logic for isolating yield loss causes.

References

  • Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Foundational text on Quinoline synthesis and regiochemistry).

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. (Methodology for Vilsmeier cyclization).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Protocols for amination of hindered aryl chlorides).

  • Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry, 65(4), 1158–1174.

Optimization

Recrystallization solvents for high-purity 7-Methoxy-3-methyl-2-quinolinamine

Executive Summary: Physicochemical Profile & Purification Strategy 7-Methoxy-3-methyl-2-quinolinamine is a specialized heterocyclic intermediate often utilized in the synthesis of tyrosine kinase inhibitors. Its purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Physicochemical Profile & Purification Strategy

7-Methoxy-3-methyl-2-quinolinamine is a specialized heterocyclic intermediate often utilized in the synthesis of tyrosine kinase inhibitors. Its purification presents unique challenges due to the interplay between the basic 2-amino group (pKa ~7-8), the lipophilic 3-methyl substituent, and the electron-donating 7-methoxy group.

Successful recrystallization requires a solvent system that balances the solubility of the quinoline core while rejecting polar oxidative byproducts and non-polar starting materials. This guide provides a troubleshooting framework based on polarity indexing and thermodynamic solubility differentials.

Part 1: Solvent Selection Matrix

The following table categorizes solvents based on experimental success rates with substituted 2-aminoquinolines.

Solvent ClassSpecific SolventSuitabilityRationale
Protics (Alcohols) Ethanol (EtOH) High Excellent thermal solubility gradient. Dissolves the amine at reflux; poor solubility at

.
Isopropanol (IPA) High Higher boiling point allows for better dissolution of stubborn crude; slower evaporation promotes crystal growth.
Esters Ethyl Acetate (EtOAc) Moderate Good for rejecting very polar impurities. Often requires a co-solvent (e.g., Hexane) to induce precipitation.
Aromatics Toluene Specific Use only if the crude contains significant polar tars. The product is moderately soluble; tars are insoluble.
Binary Systems EtOH : Water (9:1) Excellent Water acts as an anti-solvent to force lattice formation and reject inorganic salts.
EtOAc : Heptane Good "Standard" method. Heptane reduces solubility gradually as the solution cools.

Part 2: Troubleshooting Guide (FAQ Format)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the solute precipitates as a supercooled liquid before it can crystallize. This is common with 2-aminoquinolines due to their moderate melting points and hydrogen-bonding capability.

Corrective Protocol:

  • Re-heat: Return the mixture to a reflux state until the oil redissolves.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall at the interface.

  • Slow Cool: Insulate the flask. Rapid cooling traps impurities that lower the melting point, causing oiling.

  • Solvent Modification: If using a binary system (e.g., EtOH/Water), you have likely added too much anti-solvent (Water) too quickly. Add more solvent (EtOH) to restore the single phase, then add the anti-solvent dropwise only until turbidity persists.

Q2: The crystals are chemically pure (>99% HPLC) but retain a yellow/brown color. Is this acceptable?

Diagnosis: No. While 2-aminoquinolines are inherently off-white to pale yellow, deep coloration indicates oxidative impurities (often azo- or nitro-derivatives) trapped in the crystal lattice or adsorbed to the surface.

Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve crude in boiling Ethanol (10-20 mL/g).

    • Add Activated Charcoal (5-10 wt%). Warning: Stop heating before addition to prevent boil-over.

    • Reflux for 15-30 minutes.

    • Filter hot through a Celite pad.

  • Acid-Base Wash (Pre-crystallization):

    • Dissolve crude in EtOAc.

    • Wash with 1N HCl (Product moves to aqueous phase).

    • Discard organic layer (removes non-basic colored tars).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract back into EtOAc, dry, and concentrate before recrystallization.

Q3: My yield is low (<50%), but the mother liquor is still dark. Can I recover more?

Diagnosis: The solubility in the chosen solvent is too high at room temperature, or the "impurity load" is increasing the solubility of your product (solubilization effect).

Corrective Protocol:

  • Second Crop: Concentrate the mother liquor to half volume and cool to

    
    . Note: The second crop will have lower purity and must be recrystallized again.
    
  • Switch Systems: If using Ethanol, switch to Toluene/Heptane . The lower polarity may force the amine out of solution more effectively at low temperatures.

Part 3: Validated Experimental Workflow

Standard Recrystallization Protocol: Ethanol-Water System

This protocol is designed to maximize purity for biological assays.

  • Dissolution:

    • Place 10.0 g of crude 7-Methoxy-3-methyl-2-quinolinamine in a round-bottom flask.

    • Add absolute Ethanol (approx. 80 mL).

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Checkpoint: If solids remain, add Ethanol in 5 mL increments until clear.

  • Filtration (Hot):

    • If insoluble particles (dust, salts) are visible, filter the boiling solution through a pre-warmed glass funnel or sintered glass filter.

  • Crystallization:

    • Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).

    • Optional: If no crystals form by

      
      , add warm Water dropwise until slight turbidity appears, then add 1 mL Ethanol to clear it.
      
    • Cool to

      
       in an ice bath for 1 hour.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with cold Ethanol/Water (1:1) mixture (

      
       mL).
      
    • Dry: Dry in a vacuum oven at

      
       for 12 hours.
      

Part 4: Decision Logic Visualization

The following diagram illustrates the logical decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude 7-Methoxy-3-methyl-2-quinolinamine SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble Solid remains Soluble Soluble SolubilityCheck->Soluble Clear solution Action_SwitchSolvent Switch to DMF or DMSO (Not recommended for crystallization) Insoluble->Action_SwitchSolvent HotFilter Perform Hot Filtration (Remove Salts/Dust) Soluble->HotFilter Cooling Slow Cooling to RT HotFilter->Cooling OutcomeCheck Observe Outcome Cooling->OutcomeCheck Crystals Crystals Formed OutcomeCheck->Crystals Success Oiling Oiling Out OutcomeCheck->Oiling Phase Separation NoPrecip No Precipitation OutcomeCheck->NoPrecip Solution remains clear Action_Seed Reheat & Seed OR Add Ethanol Oiling->Action_Seed Action_AntiSolvent Add Water (Dropwise) NoPrecip->Action_AntiSolvent Action_Seed->Cooling Action_AntiSolvent->Cooling

Caption: Decision tree for optimizing the recrystallization of aminoquinolines, addressing common failure modes like oiling out or lack of precipitation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of organic bases and heterocycles).

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Foundational chemistry for 2-chloro-3-methylquinolines, precursors to the amine).

  • Matsui, J., et al. (2018). Preparation of Quinoline Derivatives as Kinase Inhibitors. US Patent 2018/0118745. (Describes purification of similar 4-substituted quinoline amines using Ethanol/Water systems).

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for Quinoline Amines

Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary: The "Basic" Challenge Quinoline amines present a classic chromatographic challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Basic" Challenge

Quinoline amines present a classic chromatographic challenge: they are hydrophobic aromatics with a basic nitrogen center (pKa typically 4.9–9.0 depending on substitution). On standard silica columns, the protonated amine interacts with residual anionic silanols via ion-exchange mechanisms, resulting in severe peak tailing, variable retention, and poor quantification.

This guide moves beyond generic advice, offering a root-cause analysis and specific, self-validating protocols to achieve symmetrical peaks and robust separation.

Module 1: Critical Troubleshooting (Q&A)

Q1: My quinoline peaks are tailing significantly (As > 1.5). Increasing the organic modifier didn't help. What is the root cause and fix?

Diagnosis: This is rarely a solubility issue; it is a silanol interaction issue. At neutral or weakly acidic pH (pH 4–6), your quinoline amine is positively charged (


), while residual silanols on the silica surface are deprotonated (

). The resulting electrostatic attraction causes the tailing.

The Fix (The "pH Pincer" Strategy): You must operate where either the silanol or the analyte is neutral.

  • Low pH Mode (Recommended for Standard Columns):

    • Action: Lower mobile phase pH to < 3.0 (ideally 2.5).

    • Mechanism: At pH 2.5, silanols are protonated (

      
      ) and neutral, eliminating cation exchange.
      
    • Additive: Use 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated amine, improving peak shape, though it may suppress MS signal. For MS sensitivity, use 0.1% Formic Acid but ensure the column is highly end-capped.

  • High pH Mode (Recommended for Resolution):

    • Action: Raise mobile phase pH to > 10.0.

    • Mechanism: At pH 10, the quinoline amine is deprotonated (neutral). Neutral species interact purely via hydrophobic partition, often doubling retention and sharpening peaks.

    • Constraint: You MUST use a hybrid-silica (e.g., Waters XBridge, Agilent Poroshell HPH) or polymer column. Standard silica dissolves at pH > 8.

Q2: I see retention time shifting between injections. How do I stabilize the method?

Diagnosis: "Drift" usually indicates incomplete equilibration of the stationary phase surface charge or temperature fluctuations affecting pKa.

The Fix:

  • Buffer Capacity: If you are using simple additives (e.g., 0.1% formic acid), the buffering capacity is weak. Switch to a true buffer like 20 mM Ammonium Formate (pH 3.0) or 20 mM Ammonium Bicarbonate (pH 10.0) .

  • Sacrificial Bases: If using older silica columns, add 5 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, saturating them so your analyte doesn't.

  • Temperature Control: Quinoline pKa is temperature-dependent. Thermostat your column compartment (typically 30°C or 40°C) to lock in ionization states.

Q3: I cannot resolve positional isomers of amino-quinolines on a C18 column.

Diagnosis: C18 columns separate primarily by hydrophobicity. Isomers often have identical hydrophobicity but different electron densities or shapes.

The Fix:

  • Switch Mechanism: Move to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
     interactions between the stationary phase rings and the quinoline aromatic system. The strength of this interaction varies significantly based on the position of the amine group on the quinoline ring, providing "orthogonal" selectivity to C18.
    

Module 2: Experimental Protocols

Protocol A: The "High pH" Screening Workflow

Use this protocol if you have hybrid-silica columns available. It generally yields the best peak shape and loading capacity.

Step-by-Step Methodology:

  • Column Selection: Select a Hybrid Silica C18 (e.g., 2.1 x 100 mm, 1.7 µm or 2.7 µm).

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

    • MP B: Acetonitrile (ACN). Note: Methanol can cause high backpressure and different selectivity; ACN is preferred for quinolines.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration is critical).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Validation Check: Calculate Asymmetry Factor (

    
    ). If 
    
    
    
    , the method is acceptable.
Protocol B: Buffer Selection Matrix

Select the correct buffer based on your target pH to ensure stability.

Target pHRecommended Buffer SystempKa of BufferUV Cutoff (nm)MS Compatible?
2.0 – 3.0 Phosphate (Na/K)2.1< 200NO
2.8 – 4.8 Ammonium Formate3.8210YES
3.8 – 5.8 Ammonium Acetate4.8210YES
6.8 – 8.2 Ammonium Phosphate7.2< 200NO
9.0 – 11.0 Ammonium Bicarbonate10.3210YES

Module 3: Visualizing the Logic

Logic Flow: Troubleshooting Peak Shape

The following diagram illustrates the decision process for correcting peak tailing in quinoline analysis.

G Start Issue: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3.0? CheckpH->IsLow Low pH IsHigh Is pH > 10.0? CheckpH->IsHigh High pH ActionMid Worst Zone (pH 4-8). Silanols active & Amine charged. MOVE pH! CheckpH->ActionMid Neutral pH ActionLow Add 0.1% TFA or Increase Buffer Conc. IsLow->ActionLow Yes, but still tailing CheckCol Check Stationary Phase IsLow->CheckCol No improvement ActionHigh Ensure Hybrid Column (High pH Stable) IsHigh->ActionHigh Check stability ActionMid->IsLow Shift to Low ActionMid->IsHigh Shift to High SwitchCol Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckCol->SwitchCol Standard C18 fails

Figure 1: Decision tree for troubleshooting peak tailing in basic analyte separation.

Mechanism: The "Silanol Trap" vs. "Pi-Pi" Separation

Visualizing why Phenyl phases work better for isomers.

G cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Quinoline Quinoline Amine (Aromatic + Basic N) C18 Alkyl Chain Quinoline->C18 Hydrophobic (Weak Selectivity) Silanol Residual Silanol (Si-O-) Quinoline->Silanol Ionic Attraction (Causes Tailing) PhenylRing Phenyl Ring Quinoline->PhenylRing Hydrophobic PiPi Pi-Pi Stacking Quinoline->PiPi Shape Selective (Isomer Resolution) PhenylRing->PiPi

Figure 2: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions for quinolines.

References

  • Agilent Technologies. Strategies for the Separation of Basic Compounds in HPLC. (Technical Guide). [Link]

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. (Product Note). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • ChromAcademy. HPLC Mobile Phases: The Role of pH. (Educational Resource). [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-Methoxy-3-methyl-2-quinolinamine

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 7-Methoxy-3-methyl-2-quinolinamine, a substituted quinoline derivative of interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 7-Methoxy-3-methyl-2-quinolinamine, a substituted quinoline derivative of interest in medicinal chemistry and drug development. By understanding its characteristic fragmentation pathways, researchers can achieve unambiguous identification and structural elucidation, crucial for metabolism studies, impurity profiling, and quality control. This document contrasts its fragmentation behavior with related quinoline structures, offering a framework for predicting and interpreting mass spectra in this compound class.

Introduction to Mass Spectrometry in Small Molecule Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of small molecules. It provides highly sensitive and specific information about a compound's molecular weight and structure by measuring the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrometer, the analyte is first vaporized and then bombarded with a high-energy electron beam. This process generates a molecular ion (M+•), which is a radical cation with the same nominal mass as the parent molecule. The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, more stable charged fragments and neutral species. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint."

The fragmentation pathways are not random; they are governed by the principles of chemical stability, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable carbocations, radicals, and neutral molecules. The presence of functional groups and structural motifs, such as heteroatoms, aromatic rings, and alkyl substituents, profoundly influences these pathways. For quinoline derivatives, the nitrogen atom, the aromatic system, and the specific substituents all play a critical role in directing fragmentation.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure reproducible and reliable fragmentation data, a standardized experimental approach is paramount. The following protocol outlines the key steps for acquiring the mass spectrum of 7-Methoxy-3-methyl-2-quinolinamine using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-550

  • Scan Rate: 2 scans/sec

Sample Preparation:

  • Prepare a 100 µg/mL stock solution of 7-Methoxy-3-methyl-2-quinolinamine in methanol.

  • Perform a serial dilution to a final concentration of 1 µg/mL for injection.

This self-validating protocol ensures that the obtained mass spectrum is a true representation of the compound's intrinsic fragmentation behavior under standard EI conditions. The 70 eV electron energy is a widely accepted standard that provides sufficient energy to induce reproducible fragmentation patterns, allowing for comparison with spectral libraries.

Fragmentation Analysis of 7-Methoxy-3-methyl-2-quinolinamine

The electron ionization mass spectrum of 7-Methoxy-3-methyl-2-quinolinamine is characterized by a distinct molecular ion peak and a series of fragment ions that provide a wealth of structural information. The fragmentation pathways are primarily dictated by the interplay between the stable quinoline ring system and the lability of the methoxy and methyl substituents.

Table 1: Key Fragment Ions in the Mass Spectrum of 7-Methoxy-3-methyl-2-quinolinamine

m/zProposed Structure/FormulaFragmentation Pathway
188[C11H12N2O]+•Molecular Ion (M+•)
173[C10H9N2O]+Loss of a methyl radical (•CH3) from the methoxy group
159[C10H9N2]+Loss of a formyl radical (•CHO) from the [M-CH3]+ ion
145[C9H7N2]+Loss of carbon monoxide (CO) from the [M-CH3]+ ion
130[C9H8N]+Loss of HCN from the [M-CH3-CO]+ fragment
118[C8H8N]+Further fragmentation of the quinoline ring system
The Molecular Ion and Initial Fragmentation

The molecular ion peak at m/z 188 confirms the molecular weight of the compound. The initial and most prominent fragmentation event is the loss of a methyl radical (•CH3) from the methoxy group, resulting in a highly abundant ion at m/z 173. This is a classic fragmentation pathway for methoxy-substituted aromatic compounds, driven by the formation of a stable oxonium ion or a rearranged quinone-like structure.

Sequential Neutral Losses from the [M-CH3]+ Ion

The [M-CH3]+ ion at m/z 173 serves as a primary precursor for several subsequent fragmentation steps. A notable pathway involves the loss of a formyl radical (•CHO), leading to the ion at m/z 159. Alternatively, the loss of a neutral carbon monoxide (CO) molecule from the same precursor gives rise to the fragment at m/z 145. These types of neutral losses are characteristic of compounds containing oxygenated functional groups on an aromatic ring.

Fragmentation of the Quinoline Core

Further fragmentation involves the breakdown of the heterocyclic ring system. The ion at m/z 145 can lose a molecule of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles, to produce the ion at m/z 130. This reflects the stability of the resulting aromatic hydrocarbon fragment.

The following Graphviz diagram illustrates the proposed major fragmentation pathways of 7-Methoxy-3-methyl-2-quinolinamine.

Fragmentation_Pathway M M+• m/z 188 F173 [M-CH3]+ m/z 173 M->F173 - •CH3 F159 [M-CH3-CHO]+ m/z 159 F173->F159 - •CHO F145 [M-CH3-CO]+ m/z 145 F173->F145 - CO F130 [M-CH3-CO-HCN]+ m/z 130 F145->F130 - HCN

Caption: Proposed fragmentation pathway of 7-Methoxy-3-methyl-2-quinolinamine.

Comparative Fragmentation: Insights from Structural Analogs

To fully appreciate the fragmentation behavior of 7-Methoxy-3-methyl-2-quinolinamine, it is instructive to compare its mass spectrum with those of structurally related compounds.

Comparison with 2-Aminoquinoline

2-Aminoquinoline lacks the methoxy and methyl substituents. Its mass spectrum is dominated by the molecular ion, and the primary fragmentation pathway is the loss of HCN from the quinoline ring, a characteristic feature of the 2-aminoquinoline scaffold. The absence of the facile loss of a methyl radical distinguishes its spectrum from that of our target compound.

Comparison with 7-Methoxyquinoline

7-Methoxyquinoline, lacking the 2-amino and 3-methyl groups, also exhibits the characteristic loss of a methyl radical from the methoxy group, followed by the sequential loss of CO. However, the subsequent fragmentation pathways differ due to the absence of the amino and methyl groups, which influence the stability and fragmentation of the heterocyclic ring.

The following diagram illustrates the experimental workflow for comparative fragmentation analysis.

Comparative_Workflow cluster_compounds Compound Selection cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation Target 7-Methoxy-3-methyl-2-quinolinamine GCMS GC-MS with EI Source Target->GCMS Analog1 2-Aminoquinoline Analog1->GCMS Analog2 7-Methoxyquinoline Analog2->GCMS Fragmentation Identify Fragmentation Pathways GCMS->Fragmentation Comparison Compare Spectra Fragmentation->Comparison Conclusion Draw Structural Conclusions Comparison->Conclusion

Caption: Workflow for comparative fragmentation analysis of quinoline derivatives.

Conclusion

The mass spectrometry fragmentation pattern of 7-Methoxy-3-methyl-2-quinolinamine is a rich source of structural information. The dominant fragmentation pathways are initiated by the loss of a methyl radical from the methoxy group, followed by sequential losses of CO and HCN. By comparing its fragmentation behavior with that of simpler structural analogs, we can confidently assign the observed fragment ions and gain a deeper understanding of the factors that govern the fragmentation of substituted quinolines. This knowledge is critical for researchers in drug development and related fields who rely on mass spectrometry for the unambiguous identification and characterization of novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Comparative

A Comprehensive Guide to the Crystal Structure Determination of 7-Methoxy-3-methyl-2-quinolinamine: A Methodological Comparison

This guide provides a detailed protocol and comparative analysis for the crystal structure determination of 7-Methoxy-3-methyl-2-quinolinamine. As a novel quinolinamine derivative, understanding its three-dimensional ato...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol and comparative analysis for the crystal structure determination of 7-Methoxy-3-methyl-2-quinolinamine. As a novel quinolinamine derivative, understanding its three-dimensional atomic arrangement is crucial for applications in medicinal chemistry and materials science, where structure-function relationships are paramount. While a published crystal structure for this specific molecule is not available as of this writing, this document serves as a comprehensive workflow, using data from structurally related analogs for comparative purposes.

We will detail the process from synthesis and crystallization to data collection, structure solution, and refinement via single-crystal X-ray diffraction. The causality behind each experimental choice will be explained, ensuring a robust and self-validating protocol.

Introduction: The Significance of Quinolinamine Scaffolds

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent pattern on the quinoline ring system dictates the molecule's pharmacological profile. Specifically, the spatial arrangement of the methoxy, methyl, and amine groups on the 7-Methoxy-3-methyl-2-quinolinamine core determines its hydrogen bonding capabilities, molecular packing, and potential interactions with biological targets. Elucidating the precise crystal structure is therefore a critical step in rational drug design and development.

Experimental Workflow: A Step-by-Step Determination

The determination of a novel small molecule crystal structure is a systematic process. The workflow presented here is optimized for organic compounds like the target quinolinamine derivative.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_crystal Phase 2: Crystallization cluster_xray Phase 3: X-Ray Diffraction cluster_analysis Phase 4: Structure Solution & Refinement A Synthesis of Precursor (2-amino-4-methoxyacetophenone) B Cyclization Reaction (Friedländer Annulation) A->B C Purification (Recrystallization/Chromatography) B->C D Solvent Screening C->D High Purity Sample E Growth Technique Selection (Slow Evaporation, Vapor Diffusion) D->E F Crystal Harvesting & Mounting E->F G Mount Crystal on Diffractometer F->G Single Crystal H Preliminary Screening & Unit Cell Determination G->H I Full Data Collection H->I J Data Reduction & Space Group Determination I->J Raw Diffraction Data K Structure Solution (e.g., Direct Methods, SHELXT) J->K L Structure Refinement (e.g., SHELXL) K->L M Validation & CIF File Generation L->M

Caption: Experimental workflow for crystal structure determination.

PART 1: Synthesis and Purification

A high-purity sample is a prerequisite for obtaining high-quality single crystals. Contaminants can inhibit crystal growth or lead to disordered structures.

Protocol:

  • Synthesis: 7-Methoxy-3-methyl-2-quinolinamine can be synthesized via a modified Friedländer annulation. This involves the base-catalyzed condensation of 2-amino-4-methoxyacetophenone with an appropriate carbonyl compound. A reported method involves reacting 2-amino-4-methoxyacetophenone with pyruvonitrile in the presence of a catalyst.

  • Purification: The crude product should be purified to >99% purity. This is typically achieved by:

    • Column Chromatography: Using a silica gel stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to separate the target compound from unreacted starting materials and byproducts.

    • Recrystallization: Dissolving the purified solid in a minimum amount of a hot solvent and allowing it to cool slowly. This not only purifies the compound but can also yield initial crystals suitable for analysis.

PART 2: Single Crystal Growth

The most critical and often challenging step is growing a single crystal of sufficient size and quality (typically 0.1-0.3 mm in all dimensions).

Protocol:

  • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but result in low solubility at room or lower temperatures. A screening of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures) should be performed.

  • Crystallization Techniques:

    • Slow Evaporation (Recommended): Dissolve the purified compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks. This gentle change in concentration promotes the formation of well-ordered crystals.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the solvent of the solution). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

PART 3: Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional structure of a crystalline solid.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, determining the unit cell parameters and collecting a complete dataset.

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and merged to produce a unique set of reflection data (an HKL file).

PART 4: Structure Solution and Refinement

Computational methods are used to translate the diffraction data into an atomic model.

Protocol:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using methods like Direct Methods or Patterson functions to obtain an initial electron density map and a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using software like CHECKCIF to ensure it is chemically reasonable and fits the data well. The output is a Crystallographic Information File (CIF).

Comparative Analysis with Related Structures

While the structure of 7-Methoxy-3-methyl-2-quinolinamine is yet to be determined, we can predict its key features by comparing it with known crystal structures of similar 2-aminoquinoline derivatives. This comparison provides a valuable benchmark for validating the experimental results once obtained.

Parameter2-Amino-4-chloro-3-methylquinoline2-Amino-4-methyl-8-nitroquinoline2-Amino-6-bromo-4-phenylquinolineExpected for 7-Methoxy-3-methyl-2-quinolinamine
Crystal System OrthorhombicMonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁2₁2₁P2₁/cP2₁/cCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Supramolecular Motif N-H···N hydrogen-bonded dimersN-H···N hydrogen-bonded dimersN-H···N hydrogen-bonded dimers and C-H···π interactionsN-H···N hydrogen-bonded dimers forming a centrosymmetric R²₂(8) ring motif.
C-N Amine Bond (Å) ~1.36 Å~1.35 Å~1.37 Å~1.35 - 1.37 Å
Planarity Quinoline ring system is planarQuinoline ring system is planarPhenyl ring twisted relative to quinolineMethoxy group may be slightly out of the quinoline plane.

The most prominent and expected feature is the formation of hydrogen-bonded dimers. The amine group (N-H) of one molecule will act as a hydrogen bond donor to the quinoline ring nitrogen of a neighboring molecule, and vice-versa. This interaction is highly robust in 2-aminoquinoline systems and dictates the primary packing arrangement.

Caption: Expected R²₂(8) hydrogen-bonded dimer motif.

Conclusion and Future Work

This guide outlines a robust, field-proven methodology for the complete crystal structure determination of 7-Methoxy-3-methyl-2-quinolinamine. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution structure. The comparative data from related quinolinamine compounds provides a strong foundation for what to expect in terms of molecular geometry and intermolecular interactions, particularly the formation of N-H···N hydrogen-bonded dimers. The resulting CIF file will be an invaluable asset for further computational studies, drug design efforts, and understanding the solid-state properties of this promising chemical scaffold.

References

  • Title: Crystal structure of 2-amino-4-chloro-3-methylquinoline. Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Crystal structure of 2-amino-4-methyl-8-nitroquinoline. Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Crystal structure of 2-amino-6-bromo-4-phenylquinoline. Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Synthesis of 2-amino-7-methoxy-3-methylquinolines from 2-amino-4-methoxyacetophenone and nitriles. Source: Chemistry of Heterocyclic Compounds, vol. 45, no. 4, 2009, pp. 441-445. URL: [Link]

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